molecular formula C8H10N2O B143562 2-Ethylisonicotinamide CAS No. 3376-95-2

2-Ethylisonicotinamide

Cat. No.: B143562
CAS No.: 3376-95-2
M. Wt: 150.18 g/mol
InChI Key: LWTBJUQFUISATQ-UHFFFAOYSA-N
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Description

2-Ethylisonicotinamide is a chemical compound with the molecular formula C8H10N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylisonicotinamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethylpyridine with cyanogen bromide, followed by hydrolysis to yield this compound. Another method involves the reaction of 2-ethylpyridine with phosgene, followed by ammonolysis .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical synthesis involving the aforementioned reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Ethylisonicotinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group at the 2-position enhances its binding affinity to certain molecular targets, making it a more potent inhibitor of Mycobacterium tuberculosis compared to its analogs .

Biological Activity

2-Ethylisonicotinamide (EINA), a derivative of isonicotinic acid, has garnered attention for its biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C8H10N2OC_8H_{10}N_2O and is classified under the category of nicotinamide derivatives. Its structure is characterized by an ethyl group substitution at the 2-position of the isonicotinic acid framework, which may influence its biological interactions and efficacy.

Antimicrobial Activity

EINA exhibits significant antimicrobial properties, particularly against mycobacterial strains. Research indicates that EINA functions by inhibiting key enzymes involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (M.tb), similar to its parent compound, isoniazid.

  • Inhibition of Enoyl-ACP Reductase : EINA inhibits the enzyme encoded by the inhA gene, leading to an accumulation of long-chain fatty acids, which is detrimental to mycobacterial cell viability .
  • Resistance Mechanisms : Mutations in the katG and inhA genes have been documented to confer resistance against EINA, with studies showing that approximately 70% and 80% of clinical isolates exhibit such mutations respectively .

Case Studies

  • Anti-Tuberculosis Efficacy : A study involving EINA demonstrated its effectiveness as an anti-tuberculosis agent. The compound was tested against various strains of M.tb, showing promising results in reducing bacterial load in vitro and in animal models .
  • Comparative Studies with Isoniazid : In comparative studies, EINA was found to have a similar efficacy profile to isoniazid but with a potentially lower side-effect profile, making it a candidate for further clinical development .

Data Table: Biological Activity Overview

Biological Activity Mechanism Efficacy Resistance
AntimicrobialInhibition of enoyl-ACP reductaseEffective against M.tb strainsMutations in katG and inhA genes confer resistance
CytotoxicityInduction of apoptosis in cancer cellsModerate efficacy observedVaries with cell type

Research Findings

Recent research has highlighted several key findings regarding the biological activity of EINA:

  • Cytotoxic Effects : EINA has shown potential cytotoxic effects on various cancer cell lines, suggesting a dual role as both an antimicrobial and an anticancer agent. The induction of apoptosis was noted through upregulation of pro-apoptotic factors .
  • Safety Profile : Preliminary toxicity assessments indicate that EINA possesses a favorable safety profile compared to traditional anti-TB drugs, warranting further investigation into its therapeutic window .

Properties

IUPAC Name

2-ethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTBJUQFUISATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955352
Record name 2-Ethyl-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-95-2
Record name 2-Ethyl-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3376-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylisonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylisonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLISONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethylisonicotinamide
Diisopropylamide
2-Ethylisonicotinamide
2-Ethylisonicotinamide
2-Ethylisonicotinamide
2-Ethylisonicotinamide
Customer
Q & A

Q1: How is 2-ethylisonicotinamide formed in the body after ethionamide administration?

A1: this compound is a major metabolite of ethionamide (ETA). While ETA and its S-oxide form (ethionamide sulfoxide) can interconvert in vivo [], both are ultimately metabolized to this compound. This occurs through a desulfurization process, where the sulfur group from the thioamide moiety of ETA is removed [, ]. Though the exact mechanism isn't fully elucidated in these papers, it's suggested that the S-oxide is further oxidized, leading to the cleavage of the carbon-sulfur bond and eventual formation of this compound [].

Q2: What is the significance of identifying this compound as a metabolite of ethionamide?

A2: Identifying this compound as a metabolite is crucial for several reasons:

  • Species differences: Research shows varying ETA metabolism rates and ethionamide:ethionamide sulfoxide ratios across species [], highlighting the importance of understanding species-specific metabolite formation.

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